molecular formula C13H17BrO2 B6599205 tert-butyl 3-(4-bromophenyl)propanoate CAS No. 326496-52-0

tert-butyl 3-(4-bromophenyl)propanoate

Cat. No.: B6599205
CAS No.: 326496-52-0
M. Wt: 285.18 g/mol
InChI Key: OOXMNZPYSWHBOB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromophenyl)propanoate ( 326496-52-0) is a valuable chemical building block with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound features a benzene ring substituted with a bromine atom at the para position, which is separated from a tert-butyl ester moiety by a two-carbon propanoate chain. This structure makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug discovery. The bromophenyl group serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Simultaneously, the tert-butyl ester acts as a protected carboxylic acid, which can be readily deprotected under mild acidic conditions to generate the free acid for subsequent amide coupling or other transformations. Its exact mass is 284.04, and its SMILES representation is CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Br . Researchers utilize this compound extensively as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other sophisticated organic molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXMNZPYSWHBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 3 4 Bromophenyl Propanoate and Its Derivatives

Strategies for Constructing the 3-(4-bromophenyl)propanoate Skeleton

The assembly of the fundamental 3-(4-bromophenyl)propanoate framework can be approached from different perspectives, each with its own advantages and considerations. These strategies include the direct esterification of the corresponding carboxylic acid, the functionalization of a pre-existing phenylpropanoic acid derivative, and the formation of the propanoate chain through carbon-carbon bond formation.

Esterification Approaches

The most direct route to tert-butyl 3-(4-bromophenyl)propanoate involves the esterification of 3-(4-bromophenyl)propanoic acid. This transformation can be accomplished using several methods, with the choice of reagent and conditions often influencing the reaction's efficiency.

One common method involves the reaction of the carboxylic acid with tert-butanol (B103910) in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification, though the steric hindrance of the tert-butyl group can sometimes lead to lower yields compared to less bulky alcohols. researchgate.netjustia.com To overcome this, more reactive tert-butylating agents can be employed. For instance, N,N-dimethylformamide di-tert-butyl acetal (B89532) serves as an effective reagent for the tert-butylation of carboxylic acids under milder conditions. researchgate.netorganic-chemistry.org Another approach involves the use of isobutene in the presence of a strong acid catalyst, which can provide good yields of the tert-butyl ester. organic-chemistry.org

A study on the esterification of various carboxylic acids with tert-butyl alcohol catalyzed by 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite has been reported, although the yields for acids bearing halo-substituents were noted to be modest under the tested conditions. google.comnih.gov

Table 1: Comparison of Esterification Methods for tert-Butylation

Reagent/CatalystDescriptionAdvantagesDisadvantages
tert-Butanol/Acid CatalystFischer esterification with tert-butanol.Readily available reagents.Can be low yielding due to steric hindrance.
N,N-Dimethylformamide di-tert-butyl acetalA reactive tert-butylating agent.Milder reaction conditions.Reagent may be more expensive.
Isobutene/Acid CatalystReaction with gaseous isobutene.Can provide good yields.Requires handling of a flammable gas.
DMAP/Calcined HydrotalciteCatalytic esterification with tert-butanol.Catalytic approach.May result in lower yields for some substrates. google.comnih.gov

Functionalization of Phenylpropanoic Acid Derivatives

An alternative strategy involves starting with a non-brominated precursor, such as tert-butyl 3-phenylpropanoate, and introducing the bromine atom at a later stage. This approach is advantageous if the starting phenylpropanoate is more readily available or cost-effective.

The most common method for the para-bromination of an activated benzene (B151609) ring is electrophilic aromatic substitution using a brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of a catalyst or under photochemical initiation. The reaction proceeds via an electrophilic attack of a bromine cation or a bromine radical on the electron-rich phenyl ring. The directing effect of the alkyl side chain favors substitution at the ortho and para positions, with the para-product often being the major isomer due to steric hindrance at the ortho positions.

Propanoate Chain Formation via Carbon-Carbon Bond-Forming Reactions

Modern cross-coupling reactions provide powerful tools for constructing the C-C bonds necessary to form the 3-phenylpropanoate skeleton. The Heck and Suzuki reactions are particularly well-suited for this purpose.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. sigmaaldrich.comtcichemicals.combiosynth.comwikipedia.orgguidechem.comnih.gov In the context of synthesizing this compound, this could involve the reaction of a 4-bromo-substituted aryl species with tert-butyl acrylate (B77674). For example, a highly efficient Heck coupling of various aryl bromides with n-butyl acrylate has been demonstrated using a palladium/phosphine-imidazolium salt system. wikipedia.orgnih.gov A detailed procedure for a similar transformation, the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, involves the reaction of (4-bromophenyl)boronic acid with ethyl (E)-but-2-enoate in the presence of a rhodium catalyst, which proceeds via a conjugate addition mechanism, a reaction related to the Heck-type transformations.

The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. To synthesize the target molecule, one could couple 4-bromophenylboronic acid with a suitable three-carbon building block containing a tert-butyl ester, such as tert-butyl 3-halopropanoate. The Suzuki reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields.

Table 2: Key Carbon-Carbon Bond Forming Reactions

ReactionDescriptionKey Components
Heck ReactionPalladium-catalyzed coupling of an aryl halide with an alkene. sigmaaldrich.comtcichemicals.combiosynth.comwikipedia.orgguidechem.comnih.govAryl halide, alkene, palladium catalyst, base.
Suzuki ReactionPalladium-catalyzed coupling of an organoboron compound with an organohalide.Organoboron compound, organohalide, palladium catalyst, base.

Synthetic Routes Involving the 4-Bromophenyl Moiety

Instead of building the entire molecule from simpler fragments, it is also possible to start with a precursor that already contains the 4-bromophenyl group and then elaborate the propanoate side chain.

Direct Bromination of Phenylpropanoate Precursors

This approach, as discussed in section 2.1.2, involves the late-stage bromination of a pre-formed tert-butyl 3-phenylpropanoate. The success of this strategy hinges on the selective bromination at the para-position of the phenyl ring.

Synthesis from Aniline (B41778) or Phenol (B47542) Derivatives

Starting from readily available aniline or phenol derivatives offers another versatile entry point to the target molecule.

A common route from an aniline derivative is the Sandmeyer reaction , which allows for the conversion of an amino group into a variety of other functional groups, including halogens. sigmaaldrich.combiosynth.com For the synthesis of this compound, one could start with 4-bromoaniline (B143363). The amino group can be converted to a diazonium salt, which is then reacted with a copper(I) salt to introduce a different functional group that can be further elaborated. For instance, a Sandmeyer-type reaction could be used to introduce a group that can then participate in a carbon-carbon bond-forming reaction to build the propanoate chain. A procedure for the diazotization of 4-bromoaniline has been described in the context of a double Heck reaction to synthesize stilbene (B7821643) derivatives.

Syntheses starting from 4-bromophenol (B116583) are also conceivable. The phenolic hydroxyl group can be converted into a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This triflate could then be coupled with a suitable three-carbon synthon containing the tert-butyl ester to form the desired product.

Derivatization of the tert-butyl Ester Group

The tert-butyl ester group in this compound is a versatile protecting group for the carboxylic acid functionality. Its derivatization, either through transesterification or cleavage, allows for the introduction of other functional groups or the unmasking of the carboxylic acid.

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another. In the context of this compound, this allows for the replacement of the tert-butyl group with other alkyl or aryl groups, yielding a library of new ester derivatives.

Catalytic Approaches:

Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to be effective for the transesterification of tert-butyl esters. researchgate.netchemistryviews.org This method is known for its mild reaction conditions and high chemoselectivity. Although not specifically detailed for this compound, the protocol is generally applicable to unsaturated tert-butyl esters, suggesting its potential for the target molecule. The reaction typically proceeds by the activation of the ester by the Lewis acidic borane, followed by nucleophilic attack of an alcohol.

Enzymatic transesterification using lipases presents a green and highly selective alternative. plos.org Lipases, such as those from Candida antarctica (CALB) or Pseudomonas cepacia, can catalyze the transesterification of esters in non-aqueous media. nih.govuclouvain.be These biocatalysts are known for their high enantioselectivity and regioselectivity, which is particularly valuable when dealing with chiral substrates or multifunctional molecules. mdpi.com The reaction involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to yield the new ester. The use of different lipases and reaction conditions, such as the choice of solvent and acyl acceptor, can be optimized to achieve high yields and selectivity for the desired product. plos.org

Catalyst/EnzymeAcyl Donor/Substrate TypeKey Features
Tris(pentafluorophenyl)boraneUnsaturated tert-butyl estersMild conditions, high chemoselectivity researchgate.netchemistryviews.org
Candida antarctica Lipase (B570770) B (CALB)Various esters and alcoholsHigh enantioselectivity, widely used uclouvain.be
Pseudomonas cepacia LipaseVarious esters and alcoholsGood selectivity uclouvain.be
Pseudomonas fragi LipaseActivated esters and primary alcoholsStereoselective for secondary alcohols nih.gov

Stereoselective and Enantioselective Synthesis of Analogues

The synthesis of chiral analogues of this compound is of significant interest for applications in medicinal chemistry and materials science. This requires the use of stereoselective and enantioselective synthetic methods to control the three-dimensional arrangement of atoms.

Enzymatic Resolutions:

Lipase-catalyzed kinetic resolution is a powerful tool for separating enantiomers of racemic mixtures. For instance, the enantioselective acylation of racemic alcohols using a lipase can produce enantiomerically enriched esters and the corresponding unreacted alcohol. mdpi.comresearchgate.net This strategy could be applied to a racemic precursor of this compound to isolate a specific enantiomer. For example, lipase PS has been used in the acetylation of a racemic alcohol with vinyl acetate (B1210297) to preferentially afford the (S)-enantiomer of the corresponding acetate. mdpi.com

Asymmetric Hydrogenation:

Asymmetric hydrogenation is a widely used method for the enantioselective synthesis of chiral compounds. For analogues of this compound, this could involve the hydrogenation of a prochiral α,β-unsaturated ester precursor. Ruthenium and iridium complexes with chiral ligands are commonly employed as catalysts for such transformations. rsc.orgnih.govnih.gov For example, Ir-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has been shown to produce β-hydroxy esters with high enantioselectivity. rsc.org A similar strategy could be adapted for the synthesis of chiral 3-(4-bromophenyl)propanoate derivatives.

MethodSubstrate TypeCatalyst/EnzymeKey Outcome
Enzymatic Kinetic ResolutionRacemic alcohols/estersLipases (e.g., Lipase PS)Separation of enantiomers mdpi.comresearchgate.net
Asymmetric HydrogenationProchiral α,β-unsaturated esters/ketonesChiral Ru or Ir complexesEnantiomerically enriched products rsc.orgnih.gov

Modern Synthetic Techniques and Reaction Conditions

The synthesis of this compound and its derivatives can be significantly enhanced by the use of modern synthetic techniques that offer improved efficiency, selectivity, and sustainability.

Catalytic Methodologies (e.g., Organocatalysis, Transition Metal Catalysis)

Organocatalysis: While specific examples for the synthesis of this compound are not prevalent, organocatalysis offers a metal-free approach to constructing key structural motifs. For instance, the conjugate addition of nucleophiles to α,β-unsaturated systems, a potential route to 3-arylpropanoates, can be catalyzed by chiral organic molecules.

Transition Metal Catalysis: Transition metal catalysis is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The synthesis of arylpropanoic acids, the precursors to their tert-butyl esters, often relies on such methods.

Continuous-Flow Synthesis Protocols

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages in terms of safety, efficiency, and scalability. researchgate.netgoogle.comnih.govnih.gov While a specific continuous-flow synthesis for this compound has not been reported, the synthesis of structurally related profen drugs, such as ibuprofen (B1674241), has been successfully demonstrated using this technology. chemistryviews.orgsci-hub.seresearchgate.net

These syntheses often involve multiple steps, including Friedel-Crafts acylations, 1,2-aryl migrations, and subsequent esterification or hydrolysis, all performed in a continuous stream. chemistryviews.orgnih.govsci-hub.se The key advantages of flow synthesis in this context include:

Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities allow for the safe handling of highly reactive reagents and exothermic reactions. chemistryviews.org

Improved Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities. researchgate.net

Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than increasing the size of the reaction vessel. chemistryviews.org

The principles demonstrated in the continuous-flow synthesis of ibuprofen could be readily adapted for the production of this compound and its derivatives, potentially leading to more efficient and sustainable manufacturing processes. nih.govsci-hub.se

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 4 Bromophenyl Propanoate

Reactions at the Aromatic Bromine Substituent

The bromine atom attached to the phenyl ring is a key functional group that serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Type)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides like tert-butyl 3-(4-bromophenyl)propanoate. These reactions allow for the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance. wikipedia.orgsynarchive.comresearchgate.net

The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction with aryl bromides. uwindsor.camit.edu

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgfrontiersin.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. thieme-connect.de

The Sonogashira reaction is a method for coupling the aryl bromide with a terminal alkyne, creating an arylated alkyne. synarchive.comorganic-chemistry.orgjk-sci.com This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. synarchive.comjk-sci.com Copper-free versions of the Sonogashira reaction have also been developed, which can be advantageous in certain synthetic contexts to avoid undesirable side reactions. researchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions

Reaction Type Catalyst System Base Solvent Temperature Potential Product
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ K₂CO₃, Cs₂CO₃, or K₃PO₄ Toluene, Dioxane, or DMF/H₂O 80-110 °C tert-butyl 3-(4-arylphenyl)propanoate
Heck Pd(OAc)₂/PPh₃ or Pd(OAc)₂/P(o-tolyl)₃ Et₃N, K₂CO₃, or AcONa DMF, NMP, or Acetonitrile 100-140 °C tert-butyl 3-(4-(alkenyl)phenyl)propanoate
Sonogashira Pd(PPh₃)₂Cl₂/CuI or Pd(PPh₃)₄/CuI Et₃N or Diisopropylamine THF or Toluene Room Temp. to 60 °C tert-butyl 3-(4-(alkynyl)phenyl)propanoate

This table presents typical conditions for the respective reactions based on general literature for aryl bromides and may require optimization for this compound.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides such as this compound are generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The 4-bromophenyl moiety of the title compound lacks such activation, making direct displacement of the bromide by common nucleophiles under standard SNAr conditions difficult. However, under forcing conditions or with highly specialized catalytic systems, such as those employing strong bases to promote deprotonative arylation, these transformations may be possible. rsc.org

Metal-Halogen Exchange and Subsequent Quenching

The bromine atom of this compound can be replaced by a metal, most commonly lithium, through a metal-halogen exchange reaction. wikipedia.org This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org The reaction is generally fast and efficient for aryl bromides. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position of the phenyl ring.

Table 2: Examples of Metal-Halogen Exchange and Quenching

Reagent 1 Reagent 2 (Electrophile) Resulting Functional Group
n-BuLi CO₂ Carboxylic acid
t-BuLi DMF Aldehyde
n-BuLi I₂ Iodide
t-BuLi (CH₃)₃SiCl Trimethylsilyl

This table illustrates potential transformations following metal-halogen exchange.

Reactivity of the Propanoate Ester Functionality

The tert-butyl propanoate group offers another site for chemical modification. The bulky tert-butyl group provides significant steric hindrance, which influences the reactivity of the ester carbonyl.

Hydrolysis and Saponification Kinetics

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the tert-butyl cation makes the cleavage of the alkyl-oxygen bond a favorable pathway under acidic conditions.

Reduction to Alcohols and Amines

The ester functionality can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. youtube.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride to the ester carbonyl, followed by elimination of the tert-butoxide and a second hydride addition to the intermediate aldehyde. This would convert this compound to 3-(4-bromophenyl)propan-1-ol.

While direct reduction of the ester to an amine is not a standard transformation, the carboxylic acid obtained from hydrolysis can be converted to an amide, which can then be reduced to an amine using a strong reducing agent like LiAlH₄. masterorganicchemistry.com Alternatively, the synthesis of tert-butyl 3-(4-aminophenyl)propanoate, a related compound, typically involves the reduction of a nitro group at the 4-position of the phenyl ring, rather than a transformation of the propanoate side chain. sigmaaldrich.com

Rearrangement Reactions

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wikipedia.org In the context of this compound, potential rearrangements could be initiated at the tert-butyl group or involve the 4-bromophenyl substituent.

A notable rearrangement involving a related bromo-substituted aromatic compound is the Beckmann rearrangement of 4-bromoacetophenone oxime. In this reaction, the oxime undergoes rearrangement in the presence of an acid catalyst, like polyphosphoric acid, to yield N-(4-bromophenyl)acetamide, indicating the migration of the phenyl group. scribd.com

Rearrangement Type Required Functional Group Potential Product from a Derivative
Hofmann RearrangementPrimary Amide4-bromophenylethylamine (from the corresponding amide)
Beckmann RearrangementOximeN-(4-bromophenyl)acetamide (from the corresponding ketoxime)
Claisen RearrangementAllyl Aryl EtherOrtho-allyl-4-bromophenol (from the corresponding ether) byjus.com

Reactions at the Aliphatic Propanoate Chain

The aliphatic propanoate chain offers two primary sites for functionalization: the α-carbon and the β-carbon relative to the carbonyl group.

α-Functionalization of the Carbonyl System

The α-protons of esters are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.com This enolate is a potent nucleophile and can participate in a variety of reactions to introduce substituents at the α-position.

α-Alkylation: The enolate of this compound can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-carbon. libretexts.orglibretexts.org The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. libretexts.org

A typical procedure involves the slow addition of the ester to a solution of LDA in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to ensure complete and irreversible enolate formation. The alkyl halide is then added to the reaction mixture.

Reactant Base Alkylating Agent Solvent Temperature (°C) Expected Product
This compoundLDAMethyl iodideTHF-78 to rttert-butyl 2-methyl-3-(4-bromophenyl)propanoate
This compoundLDABenzyl bromideTHF-78 to rttert-butyl 2-benzyl-3-(4-bromophenyl)propanoate

α-Halogenation: Direct halogenation at the α-position of esters is also possible. This can be achieved by trapping the enolate with an electrophilic halogen source. For instance, reacting the enolate with a source of Br+ would yield tert-butyl 2-bromo-3-(4-bromophenyl)propanoate.

β-Functionalization (e.g., Michael Addition, Baylis-Hillman Reaction)

While the α-position is nucleophilic after deprotonation, the ester carbonyl group can activate the β-position toward attack by nucleophiles in certain contexts, although this is less direct for a saturated propanoate chain. However, derivatives of this compound, specifically its α,β-unsaturated analogue, tert-butyl (E)-3-(4-bromophenyl)acrylate, would be highly susceptible to β-functionalization reactions.

Michael Addition: The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org For tert-butyl (E)-3-(4-bromophenyl)acrylate, a wide range of nucleophiles (Michael donors) can be added to the β-position. These include enolates, amines, and thiols. The reaction is typically catalyzed by a base. upc.edu

Michael Donor Catalyst Solvent Expected Product
Diethyl malonateSodium ethoxideEthanoltert-butyl 3-(4-bromophenyl)-4,4-bis(ethoxycarbonyl)butanoate
PyrrolidineNoneMethanoltert-butyl 3-(4-bromophenyl)-3-(pyrrolidin-1-yl)propanoate
ThiophenolTriethylamineDichloromethanetert-butyl 3-(4-bromophenyl)-3-(phenylthio)propanoate

Baylis-Hillman Reaction: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine. nrochemistry.comorganic-chemistry.orgyoutube.com In this reaction, the α,β-unsaturated ester acts as the activated alkene. The reaction of tert-butyl (E)-3-(4-bromophenyl)acrylate with an aldehyde would yield a highly functionalized allylic alcohol.

The reaction is known to be slow, but various conditions can be employed to accelerate it, such as the use of protic solvents or co-catalysts. organic-chemistry.org

Aldehyde Catalyst Solvent Expected Product
FormaldehydeDABCOMethanol/Watertert-butyl 3-(4-bromophenyl)-2-(hydroxymethyl)acrylate
BenzaldehydeDABCODMFtert-butyl 3-(4-bromophenyl)-2-(hydroxy(phenyl)methyl)acrylate
Acetaldehyde3-hydroxyquinuclidineAcetonitriletert-butyl 3-(4-bromophenyl)-2-(1-hydroxyethyl)acrylate

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions described above have been extensively studied.

In α-alkylation , the reaction proceeds through a well-defined enolate intermediate. The use of a strong, sterically hindered base like LDA is critical to ensure rapid and complete deprotonation, minimizing side reactions such as self-condensation of the ester. The subsequent alkylation is a classic SN2 reaction, and its efficiency is therefore dependent on the structure of the alkyl halide. youtube.com

The Michael addition mechanism begins with the activation of the nucleophile by a base to generate a potent nucleophile (e.g., an enolate from a malonic ester). This nucleophile then adds to the β-carbon of the α,β-unsaturated ester, forming a new enolate intermediate which is stabilized by the ester carbonyl group. This enolate is then protonated by the solvent or upon workup to give the final 1,4-adduct. researchgate.net

The Baylis-Hillman reaction mechanism is more complex and has been the subject of considerable investigation. acs.org The currently accepted mechanism involves the initial Michael addition of the nucleophilic catalyst (e.g., DABCO) to the α,β-unsaturated ester, forming a zwitterionic enolate. nrochemistry.comddugu.ac.in This enolate then adds to the aldehyde electrophile in an aldol-type reaction to form a second zwitterionic intermediate. A key, often rate-determining, step is the subsequent proton transfer and elimination of the catalyst to afford the final allylic alcohol product. youtube.comacs.org The intermediates in this reaction are transient and not typically isolated. Kinetic studies and computational analysis have been instrumental in elucidating the mechanistic details. acs.org For instance, in the absence of a protic solvent, the reaction can exhibit second-order kinetics with respect to the aldehyde, suggesting a more complex proton transfer pathway involving a second molecule of the aldehyde. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 4 Bromophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and electronic environment of protons within a molecule. In the case of tert-butyl 3-(4-bromophenyl)propanoate, the ¹H NMR spectrum displays distinct signals corresponding to each unique proton group. The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic chain gives rise to two triplets, resulting from the coupling between the two adjacent methylene (B1212753) (-CH₂-) groups. A prominent singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.42Doublet2HAr-H (ortho to Br)
~7.09Doublet2HAr-H (meta to Br)
~2.85Triplet2HAr-CH ₂-
~2.52Triplet2H-CH ₂-COO
~1.41Singlet9H-C(CH ₃)₃

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete assignment of the carbon skeleton. Key signals include the carbonyl carbon of the ester group, the quaternary and methyl carbons of the tert-butyl group, the two methylene carbons, and the carbons of the 4-bromophenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~171.8C =O
~140.2Ar-C (quaternary, attached to CH₂)
~131.5Ar-C H (ortho to Br)
~130.4Ar-C H (meta to Br)
~119.9Ar-C -Br
~80.5-C (CH₃)₃
~35.7Ar-C H₂-
~30.4-C H₂-COO
~28.0-C(C H₃)₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a key cross-peak would be observed between the signals of the two methylene groups (~2.85 ppm and ~2.52 ppm), confirming their adjacent positions in the propanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique confirms the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would show a correlation between the proton signal at ~2.85 ppm and the carbon signal at ~30.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key HMBC correlations would include the protons of the tert-butyl group (~1.41 ppm) showing a cross-peak with the quaternary carbon of the tert-butyl group (~80.5 ppm) and the carbonyl carbon (~171.8 ppm).

Table 3: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating Protons (δ ppm)Correlating Atom (δ ppm)Type of Correlation
COSY ~2.85 (Ar-CH ₂)~2.52 (-CH ₂-COO)³J(H,H)
HSQC ~7.42 (Ar-H )~131.5 (Ar-C H)¹J(C,H)
HSQC ~2.85 (Ar-CH ₂)~30.4 (Ar-C H₂)¹J(C,H)
HSQC ~1.41 (-C(CH ₃)₃)~28.0 (-C(C H₃)₃)¹J(C,H)
HMBC ~2.85 (Ar-CH ₂)~140.2 (Ar-C ), ~131.5 (Ar-C H), ~171.8 (C =O)²J(C,H), ³J(C,H)
HMBC ~1.41 (-C(CH ₃)₃)~80.5 (-C (CH₃)₃), ~171.8 (C =O)²J(C,H), ³J(C,H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. A key feature in the mass spectrum of this compound is the presence of a pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br). A common fragmentation pathway observed involves the loss of the tert-butyl group as a stable carbocation or the neutral molecule isobutylene (B52900).

Table 4: Expected ESI-MS Data for this compound

m/z ValueIon SpeciesNotes
323.05 / 325.05[C₁₃H₁₇BrO₂ + Na]⁺Sodium adduct showing the characteristic ~1:1 isotopic pattern for Bromine.
300.06 / 302.06[C₁₃H₁₇BrO₂ + H]⁺Protonated molecular ion, may be less abundant than the sodium adduct.
243.99 / 245.99[C₉H₉BrO₂]⁺Fragment resulting from the loss of isobutylene (C₄H₈).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confidently confirmed, distinguishing it from other potential formulas that have the same nominal mass.

Table 5: HRMS Data for this compound

Molecular FormulaIon SpeciesCalculated Exact MassHypothetical Observed Mass
C₁₃H₁₇⁷⁹BrO₂[M+Na]⁺323.0253323.0251
C₁₃H₁₇⁸¹BrO₂[M+Na]⁺325.0233325.0230

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods confirm the key structural components: the carbonyl group of the ester, the tert-butyl group, the aromatic ring, and the carbon-bromine bond.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands. A strong, prominent peak is anticipated in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the tert-butyl group gives rise to characteristic C-H stretching vibrations typically observed between 2950 and 3000 cm⁻¹, as well as distinct bending vibrations around 1370 cm⁻¹ and 1390 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which appear in the 1450-1600 cm⁻¹ region. The para-substitution pattern on the benzene ring is suggested by the presence of a specific out-of-plane C-H bending vibration in the 800-850 cm⁻¹ range. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1150-1250 cm⁻¹ region. Finally, the C-Br stretching vibration is typically observed as a weaker band in the far-infrared region, usually between 500 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the benzene ring, often weak in the IR spectrum, is expected to produce a strong band in the Raman spectrum around 1000 cm⁻¹. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The various C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule will also be present. Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, offering a more complete vibrational analysis when used in conjunction with IR spectroscopy.

Predicted Vibrational Data for this compound

Functional Group Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3050-31003050-3100Stretching
Aliphatic C-H2950-30002950-3000Stretching
Carbonyl (C=O)17351735Stretching
Aromatic C=C1475, 15901475, 1590Stretching
Aliphatic C-H1370, 13901370, 1390Bending (tert-butyl)
Ester C-O1150-12501150-1250Stretching
Aromatic C-H820820Out-of-plane bending
C-Br550550Stretching

Note: The data in this table is based on predictive models and established ranges for functional groups, as direct experimental data for this specific compound is not widely available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the 4-bromophenyl chromophore. The benzene ring and its substituent, the bromine atom, are the principal absorbers of UV radiation in this molecule.

The spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, two main absorption bands are observed for such systems: the E2-band (a secondary band) and the B-band (a primary, or benzenoid, band). For a para-substituted benzene ring like the one in the target molecule, the E2-band is expected to appear around 220-250 nm, and the B-band, which is due to a forbidden transition and is thus of lower intensity, is anticipated in the 260-290 nm region. The presence of the bromine atom, a halogen, can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The ester and tert-butyl groups are not expected to contribute significantly to the UV-Vis absorption in the 200-800 nm range.

Predicted UV-Vis Absorption Data for this compound

Transition Predicted λmax (nm) Description
π → π* (E2-band)~230Aromatic ring electronic transition
π → π* (B-band)~275Aromatic ring electronic transition

Note: The data in this table is based on predictive models and typical values for similar chromophores, as direct experimental data for this specific compound is not widely available.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

Molecular Conformation:

The conformation of the molecule is expected to be influenced by the steric hindrance of the bulky tert-butyl group and the electronic properties of the 4-bromophenyl ring. The propanoate chain will likely adopt a staggered conformation to minimize torsional strain. The ester group (C-O-C=O) is generally planar. The dihedral angle between the plane of the phenyl ring and the plane of the ester group will be a key conformational parameter, influenced by crystal packing forces.

Crystal Packing:

The crystal packing of 4-bromophenyl derivatives is often dictated by intermolecular interactions involving the bromine atom and the aromatic ring. Halogen bonding (C-Br···O or C-Br···π interactions) is a significant directional interaction that can influence the supramolecular assembly. iucr.orgnih.gov In the absence of strong hydrogen bond donors, these weaker interactions, along with van der Waals forces, will govern the crystal packing. The presence of the bulky tert-butyl group will also play a crucial role, potentially leading to the formation of specific packing motifs that accommodate its size. Studies on other 4-bromophenyl compounds have revealed the presence of various packing arrangements, including herringbone and π-π stacking interactions, which could also be present in the crystal structure of this compound. nih.goviucr.org

Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value/System Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar organic molecules
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups
Key Intermolecular InteractionsHalogen bonding (C-Br···O), π-π stacking, van der Waals forcesBased on known 4-bromophenyl structures iucr.orgnih.govnih.goviucr.org

Note: The data in this table is predictive and based on the analysis of crystallographic data of structurally related compounds.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 4 Bromophenyl Propanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital Analysis

A DFT study of tert-butyl 3-(4-bromophenyl)propanoate would focus on its electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability. For this molecule, the analysis would likely reveal the distribution of these orbitals across the aromatic ring, the ester group, and the bromine atom.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value (Arbitrary Units) Significance
HOMO Energy N/A Electron-donating ability
LUMO Energy N/A Electron-accepting ability

Note: Data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve calculating the potential energy surface by systematically rotating the rotatable bonds—specifically around the C-C single bonds of the propanoate chain and the C-O bond of the ester. This analysis would identify the most stable conformers (global and local minima) and the energy barriers for transition between them. This information is vital for understanding how the molecule behaves in different environments.

Vibrational Frequencies and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental spectroscopic data for validation of the computational method and for the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the C=O bond in the ester group or vibrations of the brominated benzene (B151609) ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of molecular motion and intermolecular interactions that is not available from static quantum chemical calculations.

Dynamic Behavior and Intermolecular Interactions

An MD simulation of this compound, likely in a solvent box (e.g., water or an organic solvent), would reveal how the molecule moves and interacts with its surroundings. This would include the study of the flexibility of the alkyl chain, the rotation of the tert-butyl group, and the formation of non-covalent interactions, such as van der Waals forces or weak hydrogen bonds, with solvent molecules or other solute molecules.

In silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein receptor or an enzyme. This is a cornerstone of computer-aided drug design. In a hypothetical study, this compound could be docked into the active site of a relevant protein to predict its binding mode and estimate its binding affinity. This would involve identifying key interactions, such as hydrophobic interactions involving the phenyl ring and the tert-butyl group, and potential halogen bonding involving the bromine atom.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics applies computational methods to analyze and solve chemical problems, often by creating a bridge between a chemical structure and its properties. A key area within this field is the development of QSPR models, which are mathematical equations that correlate a compound's structural or property-based descriptors with a specific activity or property of interest.

For this compound, the process of QSPR modeling would involve calculating a series of molecular descriptors. These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., branching indices), and quantum-chemical (e.g., electrostatic potentials). These values serve as the independent variables in a model to predict a dependent variable, such as solubility, boiling point, or a measure of biological interaction.

The foundational step in any such investigation is the calculation of the most relevant molecular descriptors. These computed properties form the basis for understanding the compound's potential interactions and behavior.

Molecular and Physicochemical Descriptors

The following data tables outline the key computed descriptors for this compound. These values are the building blocks for any QSPR study.

Table 1: Key Molecular Identifiers and Descriptors

Identifier/DescriptorValueSignificance in Cheminformatics
Molecular Formula C₁₃H₁₇BrO₂Defines the elemental composition of the molecule.
Molecular Weight 285.18 g/mol A fundamental constitutional descriptor used in many QSPR models.
Canonical SMILES C1=CC(=CC=C1CCC(=O)OC(C)(C)C)BrA unique, linear text representation of the chemical structure.
InChIKey YWJLRDDNATOYAB-UHFFFAOYSA-NA hashed, fixed-length character signature of the molecule for database lookup.

Table 2: Computed Physicochemical Properties for QSPR Modeling

PropertyComputed ValueRole and Significance in QSPR
XLogP3 3.8A measure of lipophilicity (oil/water partition coefficient). Higher values indicate greater lipid solubility, which can influence membrane permeability and bioavailability.
Topological Polar Surface Area (TPSA) 26.3 ŲRepresents the surface area of polar atoms (oxygen, in this case). TPSA is a crucial predictor of a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donor Count 0The number of hydrogen atoms attached to electronegative atoms. This molecule cannot donate hydrogen bonds, which limits certain types of intermolecular interactions.
Hydrogen Bond Acceptor Count 2The number of electronegative atoms (the two oxygens in the ester group) capable of accepting hydrogen bonds. This influences solubility in protic solvents and interactions with biological targets.
Rotatable Bond Count 5The number of bonds that allow for free rotation. This descriptor relates to the conformational flexibility of the molecule, which is important for its ability to fit into a receptor or binding site.
Heavy Atom Count 16The total number of non-hydrogen atoms. This is a simple measure of molecular size.

Detailed Research Findings

In the absence of specific published research, a theoretical analysis based on these descriptors can be conducted. The calculated XLogP3 value of 3.8 suggests that this compound is a significantly lipophilic compound. In QSPR models, this level of lipophilicity is often correlated with good absorption through lipid membranes.

The Topological Polar Surface Area (TPSA) of 26.3 Ų is relatively low. TPSA is a widely used descriptor in drug discovery and environmental science to predict the transport properties of molecules. A low TPSA value is generally associated with higher membrane permeability.

The molecule's hydrogen bonding capacity is limited, with zero hydrogen bond donors and only two acceptors . This structural feature dictates the types of intermolecular forces it can participate in, favoring van der Waals forces and dipole-dipole interactions over strong hydrogen bonding networks. In a QSPR context, this would be a critical parameter for predicting solubility in various solvents and for modeling interactions with biological macromolecules.

The five rotatable bonds give the molecule a degree of conformational flexibility. This allows the aliphatic chain and the tert-butyl group to adopt various spatial arrangements relative to the bromophenyl ring. QSPR models that account for 3D structure (3D-QSPR) would use this information to explore the possible conformations that are most favorable for a given interaction.

While a formal QSPR study has not been performed, these descriptors provide the necessary quantitative foundation. A hypothetical QSPR model for a property like aqueous solubility would likely show a negative correlation with XLogP3 and a positive correlation with descriptors related to polarity. Similarly, a model predicting its interaction with a non-polar receptor might show a positive correlation with XLogP3 and molecular size.

Applications of Tert Butyl 3 4 Bromophenyl Propanoate in Diverse Chemical Fields

As a Key Intermediate in Multi-Step Organic Synthesis.patsnap.commdpi.com

The strategic placement of the bromo and tert-butoxycarbonyl groups makes tert-butyl 3-(4-bromophenyl)propanoate a valuable intermediate in multi-step organic synthesis. The tert-butyl ester provides robust protection for the carboxylic acid, while the aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Preparation of Advanced Chemical Building Blocks.mdpi.com

This compound serves as a precursor for the synthesis of more complex and functionally rich building blocks. For instance, the core structure can be elaborated into unique amino acids and heterocyclic scaffolds. A notable example is the synthesis of Cα-tetrasubstituted α-amino acids, such as rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. mdpi.com In this synthesis, a related bromophenyl aldehyde is used, but the principle of using a bromophenyl moiety to construct complex heterocyclic systems is clearly demonstrated. The synthesis of such complex molecules highlights the utility of bromophenyl compounds in generating advanced building blocks for further synthetic transformations.

The general strategy involves the modification of the propanoate chain or the functionalization of the aromatic ring via the bromide. The tert-butyl ester is particularly advantageous as it is stable under various reaction conditions, including strongly basic conditions, and can be deprotected in a later step. mdpi.com

Precursor for Pharmaceutical Scaffolds and Agrochemically Relevant Structures.patsnap.comnih.gov

The 4-bromophenyl motif is a common feature in many biologically active compounds, making this compound a relevant starting material for the synthesis of pharmaceutical and agrochemical scaffolds. The bromo-substituent is a key feature for introducing diversity into the molecule, often through palladium-catalyzed cross-coupling reactions. nih.gov

A significant application lies in the synthesis of piperidine (B6355638) derivatives, which are prevalent in many pharmaceuticals. For example, the structurally related (S)-3-(4-bromophenyl)piperidine is a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. patsnap.com While the direct synthesis from this compound is not explicitly detailed, the synthesis of such intermediates often involves the construction of the piperidine ring onto a bromophenyl core. patsnap.com

The versatility of the Heck reaction, a palladium-catalyzed vinylation of aryl halides, allows for the introduction of various substituents, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. nih.govmdpi.com The reaction is known for its high efficiency and chemoselectivity under mild conditions. mdpi.com

Contribution to the Synthesis of Functionalized Aromatic and Heterocyclic Compounds

The dual functionality of this compound makes it an excellent substrate for the synthesis of a wide range of functionalized aromatic and heterocyclic compounds. The aryl bromide is a key reactive site for palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.comorganic-chemistry.org

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction can be used to introduce vinyl groups, which can be further modified. For example, the reaction of this compound with an acrylate (B77674) ester would yield a substituted cinnamate (B1238496) derivative, a common scaffold in natural products and pharmaceuticals. The reaction is known for its high trans selectivity. mdpi.com

The Suzuki-Miyaura coupling is another powerful method that utilizes a palladium catalyst to couple the aryl bromide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orgresearchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. nih.gov By choosing the appropriate boronic acid, a variety of substituents (alkyl, aryl, heteroaryl) can be introduced at the 4-position of the phenyl ring.

Below is a table summarizing the potential Heck and Suzuki coupling reactions with this compound:

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Example)
Heck Reaction Alkene (e.g., tert-butyl acrylate)Substituted tert-butyl cinnamatePd(OAc)₂, PPh₃, Base (e.g., Et₃N)
Suzuki-Miyaura Coupling Arylboronic acid (e.g., phenylboronic acid)tert-Butyl 3-(biphenyl-4-yl)propanoatePd(PPh₃)₄, Base (e.g., K₂CO₃)
Suzuki-Miyaura Coupling Heteroarylboronic acid (e.g., 3-pyridylboronic acid)tert-Butyl 3-(4-(pyridin-3-yl)phenyl)propanoatePd(dppf)Cl₂, Base (e.g., Cs₂CO₃)

These reactions can also be used to construct heterocyclic systems. For instance, intramolecular Heck reactions can lead to the formation of cyclic compounds, and Suzuki coupling with appropriately functionalized boronic esters can be a key step in building complex heterocyclic frameworks. mdpi.com

Role in the Development of New Materials and Polymers

The structural features of this compound also suggest its potential utility in the development of new materials and polymers. The tert-butylphenyl group is known to enhance the solubility and processability of polymers, and can also influence their thermal and morphological properties.

The bromo-substituent provides a reactive handle for incorporating the molecule into polymer chains via cross-coupling polymerization reactions. For example, Suzuki polymerization, a step-growth polymerization based on the Suzuki coupling reaction, is a powerful method for synthesizing conjugated polymers with well-defined structures. By reacting with a diboronic acid or ester, this compound could be incorporated as a monomeric unit into a polymer backbone.

Furthermore, derivatives of this compound could find applications as additives in polymer formulations. For instance, hindered phenolic compounds, which share structural similarities with the tert-butylphenyl group, are widely used as antioxidants to prevent the degradation of polymers. google.com While not a hindered phenol (B47542) itself, the tert-butylphenyl moiety could be a precursor to such structures.

Utilization in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In analytical chemistry, well-characterized and pure compounds are essential as reference standards for the identification and quantification of analytes. Given its stable nature and distinct chemical structure, this compound could potentially serve as a reference standard in chromatographic or spectroscopic methods, particularly for the analysis of related brominated compounds or esters. researchgate.netlgcstandards.comsigmaaldrich.com

Moreover, the propanoate moiety could be a target for derivatization reactions. Derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability for mass spectrometry (MS). researchgate.net While there is no specific literature on the use of this compound as a derivatizing agent, its chemical structure suggests potential applications. For example, after deprotection of the tert-butyl ester to the corresponding carboxylic acid, the molecule could be used to derivatize alcohols or amines, introducing a bromophenyl tag that can be easily detected by electron capture detectors (ECD) in GC or by MS.

The use of internal standards is crucial for accurate quantification in chromatography. Deuterated analogues of analytes are often used for this purpose. researchgate.net If a deuterated version of this compound were synthesized, it could serve as an excellent internal standard for the quantification of the non-deuterated compound or structurally similar analytes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(4-bromophenyl)propanoate, and how is its purity validated?

  • Methodology :

  • Synthesis : A common route involves coupling 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7) with tert-butyl alcohol via esterification. For example, a tert-butyl ester derivative can be synthesized by reacting the acid with tert-butyl prop-2-enoate in THF using NaH as a base, followed by purification via silica gel chromatography .
  • Characterization : Validate purity using ¹H/¹³C NMR (e.g., chloroform-d solvent, 400 MHz for ¹H) to confirm the ester group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~7.2–7.5 ppm for 4-bromophenyl) . HPLC with UV detection (λ = 254 nm) can assess purity (>95% typically required for research-grade material).

Q. How is this compound handled safely in laboratory settings?

  • Handling Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if dust or aerosols are generated .
  • Storage : Store in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent ester hydrolysis or decomposition .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as halogenated waste, and ensure adequate ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Experimental Design :

  • Catalyst Screening : Compare NaH (used in THF ) with milder bases like DMAP or DCC in dichloromethane. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) or in situ FTIR to track ester carbonyl formation (~1740 cm⁻¹).
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) versus THF. Higher polarity may improve solubility of intermediates but could promote side reactions.
  • Temperature Control : Conduct reactions at 0–5°C to minimize base-induced degradation of tert-butyl groups .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Data Reconciliation :

  • NMR Discrepancies : If aromatic proton splitting patterns differ across studies (e.g., para-substitution vs. ortho impurities), use 2D NMR (COSY, HSQC) to confirm coupling relationships. Cross-check with computational simulations (e.g., DFT for ¹³C chemical shifts) .
  • Chromatographic Purity : Compare retention times in HPLC using orthogonal columns (C18 vs. phenyl-hexyl) to distinguish co-eluting impurities.

Q. How does the steric bulk of the tert-butyl group influence the hydrolytic stability of this compound?

  • Stability Studies :

  • Hydrolytic Kinetics : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., 3-(4-bromophenyl)propanoic acid).
  • Thermal Analysis : Use DSC to determine melting points and detect decomposition events. Compare with analogs lacking the tert-butyl group to isolate steric effects .

Q. What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?

  • Reaction Engineering :

  • Protecting Group Strategy : Temporarily silylate the ester (e.g., TBSCl) to prevent nucleophilic attack during Suzuki-Miyaura couplings.
  • Catalyst Selection : Use Pd(PPh₃)₄ for bromophenyl activation, as bulky ligands reduce undesired β-hydride elimination .
  • Inert Atmosphere : Conduct reactions under argon to avoid oxidation of intermediates.

Key Considerations for Researchers

  • Contradictory Data : Cross-validate spectral and chromatographic results using multiple techniques (e.g., NMR, HPLC, MS) and reference standards.
  • Advanced Applications : Explore the compound’s utility as a building block in drug discovery (e.g., protease inhibitors) or materials science (e.g., liquid crystals), leveraging its bromophenyl group for further functionalization .

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Reactant of Route 1
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tert-butyl 3-(4-bromophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(4-bromophenyl)propanoate

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